molecular formula C11H18ClN3O2 B2739815 4-(Methoxymethyl)-6-(piperidin-3-yloxy)pyrimidine hydrochloride CAS No. 1707580-72-0

4-(Methoxymethyl)-6-(piperidin-3-yloxy)pyrimidine hydrochloride

货号: B2739815
CAS 编号: 1707580-72-0
分子量: 259.73
InChI 键: AFGHNURSNZONNW-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Pyrimidine Derivatives in Medicinal Chemistry

Pyrimidines constitute a six-membered heterocyclic ring system with nitrogen atoms at positions 1 and 3, serving as fundamental building blocks in nucleic acids and numerous pharmacologically active compounds. Modern drug discovery exploits pyrimidine's structural plasticity to develop molecules with tailored biological activities, including:

  • Antimicrobial agents : Pyrimethamine and trimethoprim demonstrate folate pathway inhibition in pathogens.
  • Antiviral compounds : Cytosine arabinoside derivatives show activity against HIV-1 through reverse transcriptase inhibition.
  • Oncology therapeutics : 5-Fluorouracil and related analogs remain cornerstone chemotherapeutic agents.

The introduction of substituents at positions 4 and 6 enables precise modulation of electronic and steric properties, as exemplified by 4-(methoxymethyl)-6-(piperidin-3-yloxy)pyrimidine hydrochloride's distinct pharmacological profile.

Historical Development of Substituted Pyrimidines

Key milestones in pyrimidine chemistry include:

Year Development Significance
1818 Isolation of alloxan First characterized pyrimidine derivative
1950s Pyrimethamine synthesis Established antifolate mechanism
1980s Zidovudine development Demonstrated antiviral pyrimidine nucleoside analogs
2020s Piperidine-pyrimidine hybrids Improved blood-brain barrier penetration

The strategic incorporation of piperidine moieties represents a modern paradigm shift, addressing limitations in pharmacokinetic properties observed in earlier pyrimidine derivatives.

Significance of Piperidine-Substituted Pyrimidines

Piperidine integration confers three principal advantages:

  • Enhanced solubility : The tertiary amine facilitates salt formation (e.g., hydrochloride) for improved aqueous solubility.
  • Conformational restriction : The six-membered aliphatic ring imposes spatial constraints favoring target binding.
  • Metabolic stability : Saturation of the piperidine ring reduces oxidative degradation compared to aromatic substituents.

In this compound, these properties combine with the methoxymethyl group's electron-donating effects to create a molecule with unique receptor interaction capabilities.

Research Objectives and Scope

This analysis focuses on:

  • Synthetic pathways for piperidine-pyrimidine hybrids
  • Structure-activity relationships of 4/6-disubstituted derivatives
  • Comparative efficacy against viral targets
  • Potential applications in CNS disorders

Excluded from discussion are formulation details, dosing regimens, and toxicological profiles to maintain focus on chemical and pharmacological fundamentals.

(Remaining sections would continue with: Chemical Synthesis, Pharmacological Properties, Structure-Activity Relationships, etc., adhering to the same citation and formatting standards.)

属性

IUPAC Name

4-(methoxymethyl)-6-piperidin-3-yloxypyrimidine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3O2.ClH/c1-15-7-9-5-11(14-8-13-9)16-10-3-2-4-12-6-10;/h5,8,10,12H,2-4,6-7H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFGHNURSNZONNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=CC(=NC=N1)OC2CCCNC2.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Methoxymethyl)-6-(piperidin-3-yloxy)pyrimidine hydrochloride typically involves the reaction of a pyrimidine derivative with a piperidine derivative under specific conditions. One common method involves the reaction of 4-chloromethyl-6-hydroxypyrimidine with piperidine in the presence of a base, followed by methylation of the hydroxyl group using methanol and hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.

化学反应分析

Types of Reactions

4-(Methoxymethyl)-6-(piperidin-3-yloxy)pyrimidine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The methoxymethyl group can be oxidized to form a formyl or carboxyl group.

    Reduction: The pyrimidine ring can be reduced under specific conditions to form dihydropyrimidine derivatives.

    Substitution: The piperidin-3-yloxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles such as amines, thiols, or halides can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: Formyl or carboxyl derivatives.

    Reduction: Dihydropyrimidine derivatives.

    Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.

科学研究应用

Anticancer Activity

Research indicates that compounds similar to 4-(Methoxymethyl)-6-(piperidin-3-yloxy)pyrimidine hydrochloride demonstrate significant anticancer properties. A study highlighted the compound's ability to inhibit tumor cell proliferation in various cancer cell lines, including A549 (lung cancer) and MCF-7 (breast cancer). The IC50 values for these cell lines were reported as follows:

Cell LineIC50 (µM)
A54912.5
MCF-715.0

These results suggest potential for developing new anticancer agents based on this compound's structure and activity profile .

Inhibition of Phosphatidylinositol 3-Kinase (PI3K)

The compound has been identified as an inhibitor of phosphatidylinositol 3-kinase, a critical enzyme involved in various cellular processes, including growth and survival signaling pathways. Inhibition of PI3K is significant in cancer therapy as it can disrupt the signaling pathways that promote tumor growth and survival .

Anti-inflammatory Properties

Preliminary studies suggest that this compound may exhibit anti-inflammatory effects through the modulation of pro-inflammatory cytokines. By inhibiting these cytokines, it could potentially reduce inflammation-related conditions . This application is particularly relevant in diseases characterized by chronic inflammation.

Structure-Activity Relationship Studies

Research into the structure-activity relationship (SAR) of pyrimidine derivatives has provided insights into optimizing their biological activity. Modifications at specific positions on the pyrimidine ring can enhance potency against targeted enzymes or receptors, making it a valuable area for future research involving this compound .

Case Study 1: Anticancer Efficacy

A study published in a peer-reviewed journal examined the cytotoxic effects of various pyrimidine derivatives, including those related to this compound. The findings indicated that certain modifications led to enhanced cytotoxicity against cancer cell lines, demonstrating the importance of structural optimization in drug development .

Case Study 2: PI3K Inhibition

Another study focused on the inhibition of PI3K by pyrimidine derivatives showed promising results in reducing tumor growth in animal models. The study emphasized the therapeutic potential of these compounds in oncology, particularly for cancers resistant to conventional therapies .

作用机制

The mechanism of action of 4-(Methoxymethyl)-6-(piperidin-3-yloxy)pyrimidine hydrochloride involves its interaction with specific molecular targets. The piperidin-3-yloxy group can interact with biological receptors, potentially modulating their activity. The pyrimidine ring can participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity and specificity.

相似化合物的比较

Comparison with Structurally Similar Compounds

The compound is compared below with five analogs, focusing on substituent variations, molecular properties, and inferred functional implications.

Table 1: Structural and Molecular Comparison

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents
4-(Methoxymethyl)-6-(piperidin-3-yloxy)pyrimidine hydrochloride (Target) 1713163-34-8 C₁₀H₁₅N₃O₂·HCl 209.24 4: Methoxymethyl (-CH₂OCH₃)
6: Piperidin-3-yloxy (C₅H₁₀NO)
4-(Piperidin-3-yloxy)-6-(trifluoromethyl)pyrimidine hydrochloride Not available ~C₁₀H₁₂F₃N₃O·HCl* ~283.46* 4: Piperidin-3-yloxy
6: Trifluoromethyl (-CF₃)
4-(Piperidin-3-yloxy)pyrimidine hydrochloride 898775-10-5 C₉H₁₄ClN₃O 215.68 4: Piperidin-3-yloxy
6: Unsubstituted (H)
6-(Piperidin-3-yloxy)pyrimidin-4-amine hydrochloride 1426291-22-6 C₉H₁₄ClN₅O 247.70 4: Amine (-NH₂)
6: Piperidin-3-yloxy
2-Chloro-4-(methoxymethyl)pyrimidine Not available C₆H₇ClN₂O 158.59 2: Chloro (-Cl)
4: Methoxymethyl
6: Unsubstituted (H)
4-Methoxy-6-(3-methylpiperazin-1-yl)-2-(methylthio)pyrimidine hydrochloride Not available ~C₁₁H₁₉ClN₄O₂S* ~306.81* 4: Methoxy (-OCH₃)
6: 3-Methylpiperazinyl
2: Methylthio (-SCH₃)

Key Comparative Analysis

Substituent Effects at Position 6 The piperidin-3-yloxy group in the target compound provides a basic nitrogen, enabling salt formation (HCl) for improved solubility. Analogs with unsubstituted positions () lack this functionality, likely reducing bioavailability .

Methylthio (-SCH₃) in ’s compound offers sulfur-based redox activity, which may influence metabolic pathways compared to oxygen- or nitrogen-based groups .

Physicochemical Implications

  • The target compound’s lower molecular weight (209.24 g/mol) compared to analogs like ’s trifluoromethyl derivative (~283.46 g/mol) suggests better membrane permeability .
  • Piperidine vs. piperazine rings () alter basicity: piperidine (pKa ~11) is less basic than piperazine (pKa ~9.8), affecting ionization under physiological conditions .

生物活性

4-(Methoxymethyl)-6-(piperidin-3-yloxy)pyrimidine hydrochloride is a compound of significant interest in pharmaceutical research due to its unique structural features and biological activities. Characterized by a pyrimidine core with a methoxymethyl substituent and a piperidine moiety, this compound holds potential therapeutic applications, particularly as a kinase inhibitor. This article reviews its biological activity, mechanisms of action, and research findings, supported by data tables and case studies.

Molecular Characteristics

  • Molecular Formula : C₁₁H₁₈ClN₃O₂
  • Molecular Weight : 245.71 g/mol
  • CAS Number : 1707580-72-0

This compound primarily functions as an inhibitor of various kinases, notably those involved in the phosphoinositide 3-kinase (PI3K) signaling pathway. This pathway is crucial for cell growth, survival, and metabolism, making it a target for cancer therapies and treatments for metabolic disorders.

Key Mechanisms:

  • Inhibition of Kinase Activity : The compound selectively inhibits specific kinase isoforms, which may lead to reduced cell proliferation in cancerous tissues.
  • Modulation of Signaling Pathways : It affects pathways related to apoptosis and cell cycle regulation, potentially enhancing the efficacy of existing cancer treatments .

Biological Activity

Research indicates that this compound exhibits notable biological activities:

Biological Activity Details
Kinase Inhibition Inhibits PI3K pathway; potential applications in oncology.
Anticancer Properties Demonstrates cytotoxicity against various cancer cell lines; IC₅₀ values indicate significant potency .
Selectivity Shows selectivity for certain kinase isoforms, which may reduce off-target effects compared to other inhibitors.

Study 1: Anticancer Efficacy

In vitro studies have shown that this compound effectively inhibits the proliferation of several cancer cell lines. For example:

  • Cell Line : HCCLM3 (hepatocellular carcinoma)
  • IC₅₀ Value : Approximately 5 μM, indicating potent inhibition of cell growth.

This study highlights the compound's potential as a therapeutic agent in treating liver cancer .

Study 2: Mechanistic Insights

Another investigation focused on the mechanistic aspects of the compound's action. It was found that treatment with this compound led to:

  • Induction of apoptosis in cancer cells.
  • Disruption of mitochondrial function, suggesting a multi-faceted approach to inhibiting tumor growth.

These findings underscore the compound's role in targeting metabolic pathways critical for tumor survival .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

Compound Name Structural Features Unique Properties
4-Methyl-6-(piperidin-4-yloxy)pyrimidineMethyl substitution at position 4Different kinase inhibition profile
6-(Trifluoromethyl)pyrimidineTrifluoromethyl group instead of methoxymethylEnhanced lipophilicity affecting bioavailability
4-(Hydroxymethyl)-6-(piperidin-2-yloxy)pyrimidineHydroxymethyl substitutionPotentially different pharmacodynamics due to hydroxyl group presence

The comparison illustrates that while these compounds share structural similarities, their biological activities can vary significantly based on functional group modifications .

常见问题

Basic Research Questions

Q. What are the recommended synthetic routes for 4-(Methoxymethyl)-6-(piperidin-3-yloxy)pyrimidine hydrochloride?

  • Methodological Answer : The synthesis typically involves nucleophilic substitution at the pyrimidine core. For example:

Coupling Reaction : React 6-chloro-4-(methoxymethyl)pyrimidine with piperidin-3-ol under basic conditions (e.g., K₂CO₃ in DMF) to introduce the piperidinyloxy group .

Protection/Deprotection : Use tert-butyloxycarbonyl (Boc) protection for the piperidine nitrogen to prevent side reactions, followed by HCl-mediated deprotection to yield the hydrochloride salt .

Purification : Employ column chromatography (silica gel, eluent: CH₂Cl₂/MeOH gradient) and recrystallization (ethanol/water) to achieve >95% purity .

Q. How should researchers handle and store this compound to ensure stability?

  • Methodological Answer :

  • Storage : Store in airtight containers under inert gas (N₂ or Ar) at -20°C to prevent hydrolysis of the methoxymethyl group .
  • Handling : Use PPE (nitrile gloves, lab coat, safety goggles) and work in a fume hood to avoid inhalation or skin contact. For spills, neutralize with sodium bicarbonate and collect via vacuum filtration .

Q. What analytical techniques are essential for characterizing this compound?

  • Methodological Answer :

  • Structural Confirmation : Use ¹H/¹³C NMR (DMSO-d₆) to verify methoxymethyl (δ 3.2–3.4 ppm) and piperidinyloxy (δ 3.8–4.2 ppm) groups .
  • Purity Assessment : HPLC with a C18 column (gradient: 0.1% TFA in H₂O/MeCN) to detect impurities <0.5% .
  • Salt Form Confirmation : FT-IR (stretch at 2500–3000 cm⁻¹ for HCl) and elemental analysis (C, H, N within ±0.4% theoretical) .

Advanced Research Questions

Q. How can researchers resolve contradictions in receptor binding affinity data for this compound?

  • Methodological Answer :

  • Assay Optimization : Use radioligand displacement assays (e.g., [³H]-labeled antagonists) with controlled buffer pH (7.4) and temperature (25°C) to minimize variability .
  • Data Normalization : Include reference compounds (e.g., SNAP 7941 for MCH1 receptor studies) to calibrate inter-experimental differences .
  • Statistical Analysis : Apply nonlinear regression (e.g., GraphPad Prism) to calculate IC₅₀ values with 95% confidence intervals .

Q. What strategies are effective for studying structure-activity relationships (SAR) of this compound?

  • Methodological Answer :

  • Analog Synthesis : Modify the piperidine ring (e.g., replace with morpholine) or methoxymethyl group (e.g., ethoxymethyl) to assess steric/electronic effects .
  • Biological Testing : Evaluate analogs in functional assays (e.g., cAMP inhibition for GPCR targets) and correlate substituent changes with potency/logP values .
  • Computational Modeling : Use molecular docking (AutoDock Vina) to predict binding poses in receptor active sites .

Q. How can polymorphic forms of this hydrochloride salt be identified and controlled?

  • Methodological Answer :

  • Screening : Recrystallize from solvents like acetone/water or THF/heptane to isolate polymorphs .
  • Characterization : Perform X-ray diffraction (XRD) to determine crystal lattice parameters and DSC to monitor thermal transitions (melting point ±5°C variation indicates polymorphism) .
  • Stability Testing : Store polymorphs under accelerated conditions (40°C/75% RH for 4 weeks) and monitor via PXRD to select the most stable form .

Q. What in vivo models are suitable for evaluating the pharmacological effects of this compound?

  • Methodological Answer :

  • Rodent Models : Use Sprague-Dawley rats for CNS targets (e.g., MCH1 receptors) with oral dosing (1–10 mg/kg) and behavioral endpoints (e.g., voiding frequency assays) .
  • Tumor Xenografts : For oncology applications, administer intraperitoneally (5 mg/kg, 3× weekly) to nude mice with subcutaneous HT-29 tumors and measure tumor volume via caliper .
  • Pharmacokinetics : Collect plasma samples at 0.5, 2, and 8 hours post-dose for LC-MS/MS analysis of bioavailability and half-life .

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。